REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:11][OH:12])[CH2:10][CH2:9]2)[CH:5]=[N:6][CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH:11]=[O:12])[CH2:9][CH2:10]2)[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C1(CC1)CO
|
Name
|
|
Quantity
|
254 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with 2% methanol in dichloromethane
|
Type
|
CUSTOM
|
Details
|
passed through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (20-100% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C1(CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |